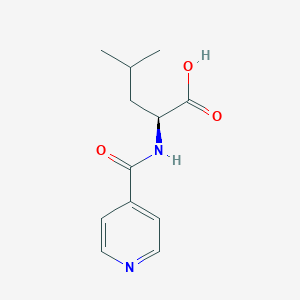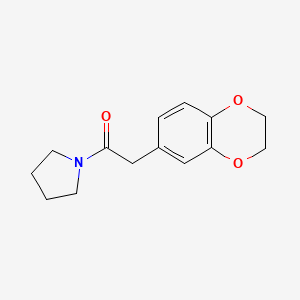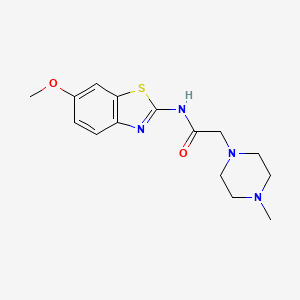![molecular formula C12H10F3N3O B7536793 N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide](/img/structure/B7536793.png)
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide, commonly known as MTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTF belongs to the class of imidazole-based compounds and has been studied for its biological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
MTF exerts its biological effects by inhibiting the activity of specific enzymes, including histone deacetylases and sirtuins. These enzymes play a crucial role in regulating gene expression and cellular processes, including cell growth and division. By inhibiting these enzymes, MTF can alter gene expression and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
MTF has been shown to have a variety of biochemical and physiological effects, including its ability to induce cell cycle arrest and apoptosis in cancer cells. MTF has also been shown to inhibit the growth of fungal cells by disrupting their cell wall synthesis. Additionally, MTF has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
MTF has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MTF has a relatively low toxicity profile, making it safe for use in laboratory experiments. However, MTF has some limitations, including its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on MTF, including its use in combination therapies for cancer and fungal infections. Additionally, further studies are needed to understand the precise mechanism of action of MTF and its effects on different cellular processes. Furthermore, the development of more efficient synthesis methods for MTF could lead to its wider use in scientific research.
合成法
MTF can be synthesized using a variety of methods, including the reaction of 2-methylimidazole with 2,4,5-trifluorobenzoyl chloride in the presence of a base. The reaction yields MTF as a white solid, which can be purified using recrystallization. Other methods of synthesis include the reaction of 2-methylimidazole with 2,4,5-trifluorobenzaldehyde in the presence of a reducing agent.
科学的研究の応用
MTF has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, antifungal agent, and anti-inflammatory agent. In cancer research, MTF has been shown to inhibit the growth of various cancer cells, including breast cancer, colon cancer, and lung cancer cells. MTF has also been studied for its potential use in treating fungal infections, such as Candida albicans. Additionally, MTF has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases, such as arthritis.
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-8-16-4-5-18(8)11-3-2-9(12(13,14)15)6-10(11)17-7-19/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQVBIMQCPUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C(F)(F)F)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]formamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Amino-2-oxatricyclo[3.3.1.13,7]decan-1-yl)methanol](/img/structure/B7536714.png)
![N-[(2-methoxyphenyl)methyl]-4-oxo-1H-quinoline-3-carboxamide](/img/structure/B7536717.png)
![3-[(4-Methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7536720.png)
![(2S)-4-amino-2-[(2-fluorophenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7536731.png)
![[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl pyridine-4-carboxylate](/img/structure/B7536735.png)

![(2R)-2-[(2,5-dimethylfuran-3-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B7536742.png)
![3-Methyl-5-[[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B7536757.png)


![6-Pyridin-3-yl-6,12-dihydrobenzimidazolo[1,2-c]quinazoline](/img/structure/B7536783.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-ethyl-5-methyl-1,2-oxazol-4-yl)methanone](/img/structure/B7536790.png)

![2,2-Difluoro-2-(5-oxahexacyclo[5.4.1.02,6.03,10.04,8.09,12]dodecan-4-yl)acetamide](/img/structure/B7536810.png)